molecular formula C17H21NO2 B2843837 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 750626-37-0

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2843837
CAS No.: 750626-37-0
M. Wt: 271.36
InChI Key: CMOHSEXHYOLACH-UHFFFAOYSA-N
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Description

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromen-2-one derivatives. Its combination of a chromen-2-one core with a piperidine moiety makes it a valuable compound for medicinal chemistry research .

Biological Activity

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

The compound features a chromen-2-one core structure, characterized by a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
  • Introduction of the Piperidine Moiety : The chromen-2-one intermediate is reacted with 4-methylpiperidine under catalytic conditions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride form using hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy in inhibiting bacterial growth and has demonstrated potential as an antifungal agent against strains like Aspergillus flavus and Candida albicans .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Emerging evidence suggests that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This modulation could enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound interacts with receptors on cell surfaces, impacting signal transduction pathways.
  • Gene Expression Regulation : It influences the expression of genes associated with cell growth and differentiation.

Comparison with Related Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-methyl-7-hydroxy-2H-chromen-2-oneStructureAntimicrobial, Anti-inflammatory
7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-oneStructureAnticancer

The distinct substitution pattern in this compound contributes to its unique biological profile.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifilarial Agents : A study indicated that derivatives of benzopyrones, including this compound, exhibit macrofilaricidal and microfilaricidal activities, suggesting their use in treating filarial infections .
  • Antifungal Activity : Research demonstrated that this compound could inhibit aflatoxin production in Aspergillus flavus, showcasing its potential as an antifungal agent .
  • Cancer Treatment : In vitro studies showed cytotoxic effects against various cancer cell lines, supporting further investigation into its use as an anticancer drug .

Properties

IUPAC Name

7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHSEXHYOLACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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